molecular formula C12H12N4O5S B11017638 4,5-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide

4,5-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide

Cat. No.: B11017638
M. Wt: 324.31 g/mol
InChI Key: GJKHNHDBJIGXNY-UHFFFAOYSA-N
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Description

4,5-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide is a complex organic compound that features a benzamide core substituted with methoxy, nitro, and thiadiazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide typically involves multi-step organic reactions. One common approach includes the nitration of a dimethoxybenzene derivative, followed by the introduction of the thiadiazole moiety through a cyclization reaction. The final step involves the formation of the benzamide linkage under specific conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4,5-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Sodium methoxide (NaOMe) in methanol or other nucleophiles in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding nitroso or hydroxylamine derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4,5-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying enzyme interactions due to its unique functional groups.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress or inflammation.

Mechanism of Action

The mechanism of action of 4,5-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitro group may undergo reduction to form reactive intermediates that can interact with biological molecules, while the thiadiazole moiety may enhance binding affinity to certain targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both methoxy and thiadiazole groups may enhance its solubility, stability, and binding affinity to certain molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C12H12N4O5S

Molecular Weight

324.31 g/mol

IUPAC Name

4,5-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide

InChI

InChI=1S/C12H12N4O5S/c1-6-14-15-12(22-6)13-11(17)7-4-9(20-2)10(21-3)5-8(7)16(18)19/h4-5H,1-3H3,(H,13,15,17)

InChI Key

GJKHNHDBJIGXNY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC

solubility

>48.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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